molecular formula C8H9NO4 B14503660 Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate CAS No. 62885-44-3

Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate

Cat. No.: B14503660
CAS No.: 62885-44-3
M. Wt: 183.16 g/mol
InChI Key: AIEVUOVWKAJMQF-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate is a heterocyclic compound that belongs to the 1,4-dihydropyridine family. This class of compounds is known for its significant role in medicinal chemistry, particularly in the development of pharmaceuticals. The 1,4-dihydropyridine framework is a common structural motif in many drugs, including calcium channel blockers used to treat hypertension.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate can be synthesized using a multicomponent reaction known as the Hantzsch reaction. This method involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction typically proceeds under reflux conditions in ethanol or another suitable solvent. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purities. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted 1,4-dihydropyridine derivatives, which can have different pharmacological properties .

Scientific Research Applications

Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting cardiovascular diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. In the case of its use as a calcium channel blocker, the compound binds to the L-type calcium channels in the heart and blood vessels, inhibiting the influx of calcium ions. This leads to vasodilation and a reduction in blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate is unique due to its specific substituents, which can impart different pharmacological properties compared to other 1,4-dihydropyridine derivatives. Its methoxy and carboxylate groups can influence its solubility, bioavailability, and interaction with molecular targets .

Properties

IUPAC Name

methyl 5-methoxy-4-oxo-1H-pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-7-4-9-5(3-6(7)10)8(11)13-2/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEVUOVWKAJMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=CC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609409
Record name Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62885-44-3
Record name Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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